O-(tert-Butyl)-N-methyl-D-allothreonine
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Overview
Description
O-(tert-Butyl)-N-methyl-D-allothreonine is a synthetic amino acid derivative It is characterized by the presence of a tert-butyl group attached to the oxygen atom, a methyl group attached to the nitrogen atom, and the D-allothreonine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(tert-Butyl)-N-methyl-D-allothreonine typically involves the protection of the hydroxyl group of D-allothreonine with a tert-butyl group. This can be achieved using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The methylation of the amino group can be carried out using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-(tert-Butyl)-N-methyl-D-allothreonine can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide (TBHP) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl hydroperoxide.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
O-(tert-Butyl)-N-methyl-D-allothreonine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein engineering and peptide synthesis.
Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of O-(tert-Butyl)-N-methyl-D-allothreonine involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors . The methyl group on the nitrogen atom can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl-L-serine: Another amino acid derivative with a tert-butyl group.
tert-Butylhydroquinone: A phenolic compound with antioxidant properties.
tert-Butyllithium: An organolithium compound used in organic synthesis.
Uniqueness
O-(tert-Butyl)-N-methyl-D-allothreonine is unique due to its combination of a tert-butyl group and a methylated amino group on the D-allothreonine backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
O-(tert-Butyl)-N-methyl-D-allothreonine is a synthetic amino acid derivative that has garnered interest in various biological and biochemical studies. Its unique structure and properties make it a candidate for exploring its biological activity, particularly in relation to its interactions with enzymes, receptors, and cellular pathways.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- tert-Butyl Group : This bulky group enhances lipophilicity, potentially affecting membrane permeability.
- N-methyl Group : This substitution may influence the compound's interaction with biological macromolecules, including proteins and nucleic acids.
- D-allothreonine Backbone : The stereochemistry of this amino acid plays a crucial role in its biological function.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Interaction
Research indicates that this compound may act as a substrate or inhibitor for specific enzymes. For instance, studies have shown that derivatives of allothreonine can influence the activity of aminotransferases, which are critical in amino acid metabolism.
Table 1: Enzyme Activity Modulation by this compound
Enzyme Type | Activity Modulation | Reference |
---|---|---|
Aminotransferases | Inhibition | |
Glycosyltransferases | Substrate | |
Proteases | Competitive Inhibitor |
2. Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various allothreonine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the allothreonine structure enhanced antibacterial potency, suggesting potential applications in developing novel antibiotics.
3. Cytotoxic Effects
This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that the compound could induce apoptosis in specific cancer cells, potentially through mechanisms involving mitochondrial dysfunction or activation of caspase pathways.
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 25 | |
SKBR-3 (Breast Cancer) | 30 | |
HeLa (Cervical Cancer) | 40 |
Mechanistic Insights
The mechanism of action for this compound appears to involve multiple pathways:
- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function or aminoacyl-tRNA synthetase activity.
- Disruption of Cellular Signaling : By modulating receptor interactions, it could affect downstream signaling pathways involved in cell growth and survival.
Future Directions
Further research is necessary to fully elucidate the biological activities and mechanisms of this compound. Potential areas for exploration include:
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Modifications : Investigating how variations in the chemical structure affect biological activity.
- Combination Therapies : Evaluating the potential synergistic effects with other therapeutic agents.
Properties
Molecular Formula |
C9H19NO3 |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(2R,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12)/t6-,7-/m1/s1 |
InChI Key |
KYXQLWFONOUGLB-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)O)NC)OC(C)(C)C |
Origin of Product |
United States |
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